molecular formula C15H17FN2O B11823224 4-Fluoro-2-isopropyl-6-(2-methoxypyridin-4-yl)aniline

4-Fluoro-2-isopropyl-6-(2-methoxypyridin-4-yl)aniline

Cat. No.: B11823224
M. Wt: 260.31 g/mol
InChI Key: HRAPTRWOBFAUFO-UHFFFAOYSA-N
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Description

4-Fluoro-2-isopropyl-6-(2-methoxypyridin-4-yl)aniline is an organic compound with the molecular formula C15H17FN2O. It is a derivative of aniline, featuring a fluorine atom, an isopropyl group, and a methoxypyridinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-isopropyl-6-(2-methoxypyridin-4-yl)aniline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and cost-effectiveness. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure the efficient production of the desired compound .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-isopropyl-6-(2-methoxypyridin-4-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

4-Fluoro-2-isopropyl-6-(2-methoxypyridin-4-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-isopropyl-6-(2-methoxypyridin-4-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-2-isopropyl-6-(2-methoxypyridin-4-yl)aniline is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the fluorine atom, isopropyl group, and methoxypyridinyl group makes it a versatile compound for various applications .

Properties

Molecular Formula

C15H17FN2O

Molecular Weight

260.31 g/mol

IUPAC Name

4-fluoro-2-(2-methoxypyridin-4-yl)-6-propan-2-ylaniline

InChI

InChI=1S/C15H17FN2O/c1-9(2)12-7-11(16)8-13(15(12)17)10-4-5-18-14(6-10)19-3/h4-9H,17H2,1-3H3

InChI Key

HRAPTRWOBFAUFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1N)C2=CC(=NC=C2)OC)F

Origin of Product

United States

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